An In-depth Technical Guide to 5-Phenylpyrimidine-4,6-diol
An In-depth Technical Guide to 5-Phenylpyrimidine-4,6-diol
This technical guide provides a comprehensive overview of the core basic properties of 5-phenylpyrimidine-4,6-diol, catering to researchers, scientists, and professionals in drug development. The document summarizes key chemical and physical properties, explores its tautomeric nature, and discusses the synthesis and biological activities of related compounds, providing context for its potential applications.
Core Properties and Physicochemical Data
5-Phenylpyrimidine-4,6-diol, with the chemical formula C₁₀H₈N₂O₂, is a heterocyclic organic compound.[1] Its molecular weight is 188.18 g/mol .[1] The compound's structure, featuring hydroxyl groups on a pyrimidine ring, makes it a subject of interest in medicinal chemistry.
Tautomerism: It is crucial to recognize that 5-phenylpyrimidine-4,6-diol exists in tautomeric forms. The diol form can exist in equilibrium with its keto-enol tautomer, 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, and a diketo form, 2-phenyl-1H-pyrimidine-4,6(5H)-dione. The IUPAC name provided by PubChem for the compound with CAS number 13566-71-7 is 4-hydroxy-2-phenyl-1H-pyrimidin-6-one, indicating the prevalence of the keto-enol form in their database representation.[1]
Below is a table summarizing the available physicochemical data for 5-phenylpyrimidine-4,6-diol. Due to the limited availability of experimental data for this specific compound, some values are predicted or inferred from closely related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| CAS Number | 21237-18-3 (for 5-Phenyl-4,6-Pyrimidinediol) | This CAS number is associated with the diol tautomer. Other CAS numbers like 13566-71-7 and 63447-35-8 are associated with the 2-phenylpyrimidine-4,6-diol structure.[1] |
| Melting Point | >300 °C (for 4,6-dihydroxypyrimidine) | Experimental data for the title compound is not readily available. The high melting point of the parent compound suggests that 5-phenylpyrimidine-4,6-diol is also a high-melting solid. |
| Boiling Point | 554.7±50.0 °C (Predicted) | Predicted value for 5-Phenyl-4,6-Pyrimidinediol (CAS 21237-18-3). |
| Solubility | Data not available | The presence of polar hydroxyl and amide groups suggests potential solubility in polar organic solvents. |
| pKa | Data not available | The acidic nature of the hydroxyl groups and the basicity of the pyrimidine nitrogens suggest amphoteric properties. |
| XLogP3 | 0.8 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Tautomeric Forms of 5-Phenylpyrimidine-4,6-diol
The following diagram illustrates the tautomeric equilibrium of 5-phenylpyrimidine-4,6-diol.
Caption: Tautomeric forms of 5-phenylpyrimidine-4,6-diol.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 5-phenylpyrimidine-4,6-diol are not explicitly available in the reviewed literature. However, the synthesis of substituted pyrimidine-4,6-diols and related 2-phenylpyrimidine derivatives generally follows established synthetic routes.
General Synthetic Approach:
A common method for the synthesis of the pyrimidine ring involves the condensation of a β-dicarbonyl compound or its equivalent with a urea, thiourea, or amidine derivative. For 5-phenylpyrimidine-4,6-diol, a plausible synthetic route would involve the cyclocondensation of phenylmalondiamide with an appropriate orthoester or a similar C1-synthon.
The following diagram outlines a generalized workflow for the synthesis and characterization of such compounds.
Caption: Generalized workflow for synthesis and characterization.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Aromatic protons of the phenyl group would appear in the range of δ 7.0-8.5 ppm. The proton at the 5-position of the pyrimidine ring (in the keto-enol tautomer) would likely be a singlet in the δ 5.0-6.0 ppm region. The N-H and O-H protons would exhibit broad signals, and their chemical shifts would be dependent on the solvent and concentration.
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¹³C NMR: The carbon signals for the phenyl group would be observed in the aromatic region (δ 120-140 ppm). The pyrimidine ring carbons would show characteristic shifts, with the carbonyl carbon (in the keto tautomers) appearing downfield (δ > 160 ppm).
Infrared (IR) Spectroscopy:
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The IR spectrum would be expected to show broad O-H and N-H stretching vibrations in the region of 3000-3500 cm⁻¹.
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A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring would be expected around 1650-1700 cm⁻¹.
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C=C and C=N stretching vibrations from the aromatic and pyrimidine rings would appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
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The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 188).
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Fragmentation patterns would likely involve the loss of small molecules such as CO and HCN, as well as fragmentation of the phenyl ring.
Biological Activity and Signaling Pathways
There is limited information on the specific biological activity of the parent compound, 5-phenylpyrimidine-4,6-diol. However, the pyrimidine-4,6-diol scaffold and its 2-phenyl substituted derivatives have been investigated for a range of biological activities, suggesting the potential for this core structure in drug discovery.
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GPR84 Agonists: A series of 2-alkylpyrimidine-4,6-diol derivatives have been designed and synthesized as agonists for the G protein-coupled receptor 84 (GPR84), which is involved in inflammation and immune responses.[2]
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Antifungal Agents: 2-Phenylpyrimidine derivatives have been explored as novel antifungal agents that target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[3]
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Anticancer Properties: Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated anticancer properties.[4][5]
The diverse biological activities of its derivatives suggest that 5-phenylpyrimidine-4,6-diol could serve as a valuable scaffold for the development of new therapeutic agents. Further research is needed to elucidate the specific biological targets and signaling pathways of the unsubstituted parent compound.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by derivatives of 5-phenylpyrimidine-4,6-diol, based on the known targets of its analogs.
References
- 1. 2-Phenylpyrimidine-4,6-diol | C10H8N2O2 | CID 241011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-HYDROXY-2-(2-METHYLPHENYL)-4(3H)-PYRIMIDINONE | 26863-53-6 [chemicalbook.com]
- 3. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 5. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]
